N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-10(18)17-11-8-12(15(2,3)4)14(19)13(9-11)16(5,6)7/h8-9,19H,1-7H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWOLQCRSHKHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358289 | |
| Record name | N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22903-23-7 | |
| Record name | N-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22903-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of the Compound Within Hindered Phenol Chemistry
N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is classified as a hindered phenol (B47542). This classification is fundamentally determined by the presence of bulky alkyl groups—in this case, two tertiary-butyl groups—at the ortho positions (C3 and C5) relative to the hydroxyl (-OH) group on the phenyl ring. This structural arrangement is not merely incidental; it is the primary determinant of the chemical behavior of the entire class of hindered phenol antioxidants.
The steric bulk of the tert-butyl groups creates a crowded environment around the phenolic hydroxyl group. This "hindrance" serves a critical function: it sterically inhibits the hydroxyl group from participating in unwanted side reactions while enhancing its primary role as a radical scavenger. chemsrc.com When a free radical approaches, the hindered phenol can donate the hydrogen atom from its hydroxyl group to neutralize the radical, thereby terminating the oxidative chain reaction. chemsrc.com The resulting phenoxy radical is significantly stabilized by the adjacent tert-butyl groups, which prevent it from propagating further radical reactions. This high efficiency and low propensity for color contribution are hallmarks of hindered phenolic stabilizers.
The properties of this compound are thus intrinsically linked to this hindered phenol framework. The addition of the acetamide (B32628) group (-NHC(O)CH₃) at the para position introduces another functional site to the molecule, but the dominant chemical characteristic relevant to antioxidant chemistry remains the sterically hindered hydroxyl group.
Historical Perspective on Its Discovery and Early Research Applications
Specific historical details documenting the first synthesis and initial applications of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide are not extensively covered in dedicated publications. However, its synthesis can be logically inferred from established chemical principles and the availability of its precursors. The compound is a direct derivative of 4-amino-2,6-di-tert-butylphenol (B1582558) (CAS 950-58-3), a well-known antioxidant intermediate. guidechem.comwikipedia.org
The most straightforward and common method for its preparation is the acetylation of 4-amino-2,6-di-tert-butylphenol. This reaction typically involves treating the parent aminophenol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. guidechem.com
Early research into hindered phenols began in the mid-20th century, driven by the need to prevent oxidative degradation in materials like plastics, rubber, and petroleum products. The focus was on synthesizing molecules that could effectively terminate radical chain reactions. While flagship commercial antioxidants like Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) and others became the subject of extensive study, simpler derivatives like this compound were likely synthesized as part of broader investigations into structure-activity relationships within this chemical class. These earlier, simpler compounds served as models to understand how modifications to the core hindered phenol (B47542) structure influenced antioxidant efficacy and physical properties.
Significance of the 3,5 Di Tert Butyl 4 Hydroxyphenyl Moiety in Chemical Science
The true significance of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide in chemical science is derived almost entirely from its core functional component: the 3,5-di-tert-butyl-4-hydroxyphenyl moiety. This structural unit is a cornerstone of modern antioxidant chemistry and is incorporated into a vast array of stabilizers used across numerous industries. researchgate.net
The combination of the electron-donating hydroxyl group and the sterically hindering tert-butyl groups provides a unique and powerful tool for controlling oxidation. Its primary significance lies in its ability to function as a highly efficient primary antioxidant. It readily donates its phenolic hydrogen to scavenge destructive peroxy radicals, converting them into less harmful hydroperoxides.
This moiety is the active component in many widely used commercial antioxidants, including:
Antioxidant 1076 (Irganox 1076): Used to stabilize polymers like polyethylene (B3416737) and polypropylene, especially in applications requiring food contact approval. researchgate.net
Antioxidant 1010: A tetra-functional hindered phenol (B47542) used in demanding, high-temperature applications.
Other propionate-based antioxidants: These are intermediates in the synthesis of more complex, high-molecular-weight antioxidants that offer lower volatility and better compatibility with polymer matrices. wikipedia.org
The ubiquity of this moiety in industrial chemistry underscores its importance. Its incorporation into larger, more complex molecules allows for the fine-tuning of physical properties such as molecular weight, solubility, and volatility, making it adaptable for protecting a wide range of organic substrates against thermal and oxidative degradation. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlation of Structural Modifications with Antioxidant Efficacy
The antioxidant capacity of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is primarily attributed to its hindered phenolic moiety. The core structure, 2,6-di-tert-butylphenol, is a well-established antioxidant scaffold. researchgate.net The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals. The resulting phenoxy radical is stabilized by two key features: resonance delocalization across the aromatic ring and steric hindrance provided by the two bulky tert-butyl groups at the ortho positions (C3 and C5). researchgate.net This steric shielding prevents the radical from participating in further chain reactions, thus enhancing its antioxidant efficacy. researchgate.netresearchgate.net
SAR studies on related phenolic compounds consistently highlight several key factors governing antioxidant activity:
Number and Position of Hydroxyl Groups : An increase in the number of hydroxyl groups generally enhances antioxidant activity. nih.gov For instance, the presence of a second hydroxyl group, creating a catechol (ortho-dihydroxy) structure, is a strong indicator of high antioxidant activity. mdpi.com
Steric Hindrance : The size and position of substituents ortho to the phenolic hydroxyl group are critical. The tert-butyl groups in this compound provide significant steric hindrance, which is a defining feature for the high activity of hindered phenolic antioxidants.
Nature of Substituents : Electron-donating groups on the aromatic ring can increase the electron density on the phenolic oxygen, weakening the O-H bond and facilitating hydrogen atom donation. nih.gov Conversely, electron-withdrawing groups tend to decrease antioxidant activity. mdpi.com
Modifications to the Acetamide (B32628) Moiety : While the hindered phenol (B47542) is the primary active site, modifications to the N-acetamide group can influence properties like solubility, lipophilicity, and interaction with biological systems. Studies on related phenol amides show that the nature of the amide substituent can modulate antioxidant and anti-lipid peroxidation activities. mdpi.com For example, converting carboxylic acid groups in phenolic acids to amide derivatives has been a strategy to create potent antifungal agents, indicating that the amide linkage is critical for certain biological activities. researchgate.net
| Structural Feature | Effect on Antioxidant Efficacy | Rationale |
|---|---|---|
| Hindered Phenol Moiety (e.g., 2,6-di-tert-butylphenol) | High | Steric shielding of the phenoxy radical prevents propagation of radical chains. researchgate.netresearchgate.net |
| Increased Number of -OH Groups (e.g., Catechol) | Increased | Provides more sites for H-atom donation and can stabilize the radical through intramolecular hydrogen bonding. nih.gov |
| Electron-Donating Groups on Ring | Increased | Weaken the O-H bond, facilitating easier H-atom abstraction by free radicals. nih.gov |
| Electron-Withdrawing Groups on Ring | Decreased | Strengthen the O-H bond, making H-atom donation less favorable. mdpi.com |
| Amide Linkage (vs. Carboxylic Acid) | Modulated Activity | Alters lipophilicity, bioavailability, and can be critical for specific biological targets (e.g., antifungal). researchgate.net |
Influence of Substituent Variations on Enzyme Inhibition Potency
This compound and its analogues have been investigated as inhibitors of various enzymes. SAR studies reveal that subtle changes in substituents can lead to significant differences in inhibitory potency and selectivity.
For instance, in a study of acetamide-based Heme Oxygenase-1 (HO-1) inhibitors, specific structural modifications were found to be critical. While the core acetamide structure was maintained, variations on an associated phenyl ring demonstrated clear SAR trends. Halogen-substituted compounds (with Cl, Br, or I) showed inhibitory potencies comparable to the unsubstituted parent compound. However, the introduction of a larger benzyloxy group resulted in a considerable drop in activity, suggesting steric constraints within the enzyme's active site. Furthermore, N-methylation of the anilide bond led to a strong decrease in inhibitory activity, highlighting the importance of the N-H proton for binding or conformation.
In other contexts, phenolic amides have shown inhibitory activity against enzymes like cyclooxygenases (COX), which are involved in inflammation. nih.govarchivepp.com For example, N-(4-hydroxyphenyl)acetamide (paracetamol) is known to inhibit peroxidase enzymes. rsc.org SAR studies on related 3,5-di-tert-butyl-4-hydroxy styrene (B11656) derivatives for anti-inflammatory activity (often linked to COX inhibition) found that the steric and lipophilic properties of substituents were key determinants of potency. ijpsonline.com
| Compound Modification | Substituent (R) on Phenyl Ring | HO-1 IC₅₀ (µM) | Relative Potency |
|---|---|---|---|
| Parent Compound | -H | 0.9 | High |
| Halogen Substitution | -Cl | ~0.9 | Comparable to parent |
| Halogen Substitution | -Br | ~0.9 | Comparable to parent |
| Bulky Ether Linkage | -OCH₂Ph (Benzyloxy) | 1.2 | Slightly Reduced |
| Bulky Halogenated Ether | -OCH₂Ph-4-Br | 8.0 | Significantly Reduced |
| N-Methylation of Amide | -H (with N-CH₃) | >10 | Greatly Reduced |
Impact of Molecular Conformation on Biological Activity
The C(aryl)-N bond, which determines the orientation of the acetamide group relative to the phenolic ring.
The N-C(carbonyl) amide bond, which has a high rotational barrier and typically exists in a planar trans conformation.
The C(aryl)-C(tert-butyl) bonds, which influence the steric environment around the phenolic hydroxyl group.
The preferred conformation can influence biological activity in several ways. A specific spatial arrangement of the phenolic -OH group and the acetamide moiety may be required for optimal binding to an enzyme. The conformation also affects the accessibility of the phenolic proton for radical scavenging; if the hydroxyl group is sterically shielded by the acetamide group in the dominant conformation, its antioxidant activity could be reduced.
While specific conformational analysis studies on this compound are not extensively detailed in the available literature, computational studies on related phenolic compounds often perform conformational searches and geometry optimization (e.g., using Density Functional Theory) as a prerequisite for QSAR modeling. This underscores the recognized importance of molecular conformation in determining the electronic properties that ultimately dictate activity. For some classes of flexible phenolic compounds, it has been noted that the three-dimensional arrangement may not significantly influence outcomes in simple in vitro antioxidant assays, but it becomes far more critical for specific enzyme inhibition where a precise lock-and-key fit is necessary.
Quantitative Relationships between Molecular Descriptors and Observed Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate chemical structure with biological activity or physicochemical properties. These models use calculated molecular descriptors to predict the activity of new compounds.
For phenolic antioxidants, QSAR studies have successfully correlated antioxidant capacity with various descriptors: nih.gov
Electronic Descriptors : The energy of the Highest Occupied Molecular Orbital (E-HOMO) is frequently used, as a higher E-HOMO value corresponds to a greater ability to donate electrons, which is central to antioxidant activity. bohrium.com The O-H Bond Dissociation Enthalpy (BDE) is another critical descriptor; a lower BDE indicates that the phenolic hydrogen can be more easily abstracted by a radical, leading to higher antioxidant efficacy. nih.gov
Thermodynamic Descriptors : The heat of formation (ΔHf) has been used in models to predict the redox potentials of phenolic compounds. bohrium.com
Topological and Steric Descriptors : Parameters like molar refractivity (MR) and sterimol parameters, which describe the size and shape of substituents, have been successfully used to model the anti-inflammatory activity of related 3,5-di-tert-butyl-4-hydroxy styrene derivatives. ijpsonline.com
One QSAR model for substituted phenols correlated their redox potentials with the heat of formation (Hf), the energy of the lowest unoccupied molecular orbital of the corresponding radical (E(lumo-r)), and the number of hydroxyl groups. nih.gov A study on related anti-inflammatory styrene derivatives produced a 2D-QSAR equation indicating that a less bulky, lipophilic group at one position (R1) and a more bulky group at another (R2) were important for activity. ijpsonline.com
| Descriptor Type | Descriptor Name | Property Predicted | Correlation |
|---|---|---|---|
| Electronic | E-HOMO (Highest Occupied Molecular Orbital Energy) | Antioxidant Activity | Higher E-HOMO often correlates with higher activity. bohrium.com |
| Electronic | O-H BDE (Bond Dissociation Enthalpy) | Antioxidant Activity | Lower BDE correlates with higher activity. nih.gov |
| Electronic | Ionization Potential (IP) | HDAC Inhibition | Found to be an important parameter in models for some amide inhibitors. jmaterenvironsci.com |
| Thermodynamic | ΔHf (Heat of Formation) | Redox Potential | Used in combination with other descriptors to predict redox properties. nih.gov |
| Steric | Molar Refractivity (MR) | Anti-inflammatory Activity | Correlates with the bulk and polarizability of substituents. ijpsonline.com |
Pharmacophore Modeling for Key Structural Features
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling helps in understanding drug-receptor interactions and is widely used in virtual screening to identify new active compounds. researchgate.net
For this compound and related phenolic antioxidants, a consensus pharmacophore model can be proposed based on its structural features and known mechanisms of action. mdpi.comresearchgate.net The key features include:
Hydrogen Bond Donor (HBD) : The phenolic hydroxyl group is the primary HBD. The N-H group of the acetamide moiety can also act as an HBD.
Hydrogen Bond Acceptor (HBA) : The oxygen atom of the phenolic hydroxyl group can act as an HBA. The carbonyl oxygen (C=O) of the acetamide group is a strong HBA.
Aromatic Ring (AR) : The phenyl ring serves as an aromatic feature, which can engage in π-π stacking or hydrophobic interactions with a biological target.
Hydrophobic Features (HY) : The two bulky tert-butyl groups are prominent hydrophobic features. They are crucial for the "hindered phenol" antioxidant mechanism and can also contribute to binding in hydrophobic pockets of enzymes.
A typical pharmacophore model for a general phenolic antioxidant might consist of an aromatic ring, at least one hydrogen bond donor/acceptor (the hydroxyl group), and hydrophobic features. researchgate.net The specific spatial arrangement of these features is critical for interaction with a particular biological target. For example, a six-feature pharmacophore model for some known antioxidants included two H-bond acceptors, two H-bond donors, and two aromatic rings. researchgate.net
| Pharmacophoric Feature | Structural Moiety | Potential Role in Biological Activity |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Phenolic -OH, Amide N-H | H-atom donation for radical scavenging; interaction with polar residues in enzyme active sites. |
| Hydrogen Bond Acceptor (HBA) | Phenolic -OH, Amide C=O | Interaction with H-bond donor residues in biological targets. |
| Aromatic Ring (AR) | Phenyl ring | Hydrophobic and π-π stacking interactions. Essential scaffold for positioning other features. |
| Hydrophobic (HY) | Two tert-butyl groups | Steric shielding for antioxidant activity; binding in hydrophobic pockets of enzymes. |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. These methods provide insights into orbital energies, charge distribution, and the thermodynamics of potential reaction pathways, which collectively determine the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.
While specific DFT calculations for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide are not widely published, data from structurally analogous compounds provide valuable insights. For instance, quantum-chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, a molecule with the same substituted phenolic ring, have been performed. These calculations show a HOMO energy of -9.584 eV and a LUMO energy of 0.363 eV. nih.gov A smaller HOMO-LUMO gap generally signifies higher reactivity. The relatively large energy gap suggested by this related structure points towards high kinetic stability. The distribution of the HOMO is expected to be concentrated on the electron-rich phenolic ring and the nitrogen atom, signifying these as the primary sites for electron donation, which is key to the compound's antioxidant function.
Table 1: Frontier Molecular Orbital Energies of a Structurally Related Compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.584 |
| LUMO | 0.363 |
| HOMO-LUMO Gap (ΔE) | 9.947 |
Data derived from calculations on the analogous compound N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide. nih.gov
Electrostatic Potential Surfaces and Charge Distribution
Molecular Electrostatic Potential (MEP) surfaces are visual models that map the charge distribution of a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. MEP analysis uses a color-coded scale to represent different electrostatic potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP surface is expected to show highly negative potential (red) around the oxygen atoms of the phenolic hydroxyl group and the acetamide (B32628) carbonyl group. These regions represent the primary sites for forming hydrogen bonds and interacting with positively charged biological targets. Conversely, the hydrogen atom of the phenolic hydroxyl group and the N-H group would exhibit a positive potential (blue), marking them as hydrogen bond donor sites. Studies on the related compound N-(4-hydroxyphenyl)acetamide confirm that the molecular electrostatic potential is a key determinant of its intermolecular interactions. nih.gov
Thermochemical Calculations of Reaction Pathways (e.g., Hydrogen Atom Transfer)
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. Computational studies can predict the most probable mechanism by which this occurs. The three main pathways are:
Hydrogen Atom Transfer (HAT): The phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical. The thermodynamic feasibility of this pathway is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater ease of hydrogen donation. dergipark.org.tr
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol (B47542) first donates an electron to the radical, forming a radical cation, which then transfers a proton. This pathway is governed by the Ionization Potential (IP). mdpi.com
Sequential Proton Loss Electron Transfer (SPLET): The phenol first loses a proton to become a phenoxide anion, which then donates an electron. This mechanism is favored in polar solvents and is evaluated by the Proton Affinity (PA). mdpi.com
For this compound, the bulky tert-butyl groups ortho to the hydroxyl group sterically hinder interactions with the solvent and other molecules, which often favors the HAT mechanism in non-polar environments. mdpi.com DFT calculations are employed to compute the BDE for the phenolic O-H bond. A lower BDE compared to other antioxidants suggests higher radical scavenging activity via the HAT pathway. frontiersin.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides a dynamic picture of a molecule's behavior, offering insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent. By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute and influence its shape and reactivity. cu.edu.eg
For this compound, MD simulations could be used to explore the rotational freedom around the amide bond and the bond connecting the phenyl ring to the nitrogen atom. These simulations would reveal the most stable conformations in different solvents and how intermolecular hydrogen bonds with solvent molecules affect its structure. While a powerful tool for understanding molecular behavior in a realistic environment, specific MD simulation studies focused on this compound are not extensively available in the current literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, hydrophobic properties), QSAR models can be developed to predict the activity of new, unsynthesized molecules. nih.gov
QSAR studies have been successfully applied to various classes of phenolic antioxidants and anti-inflammatory agents. nih.govnih.gov For a compound like this compound, a QSAR model for anti-inflammatory or antioxidant activity would involve calculating a range of descriptors.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Phenolic Compounds
| Descriptor Type | Example | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to the molecule's ability to participate in electron transfer reactions. nih.gov |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
| Thermodynamic | Heat of Formation (Hf) | Indicates the stability of the molecule. nih.gov |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). japer.in It is widely used in drug discovery to understand how a molecule might inhibit an enzyme or bind to a receptor. The output of a docking simulation includes a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions, such as hydrogen bonds and hydrophobic contacts.
Given the anti-inflammatory properties of many phenolic compounds, relevant protein targets for this compound include enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov Docking studies of similar di-tert-butylphenol derivatives have shown that the phenolic moiety is crucial for interaction within the active sites of these enzymes. nih.gov
Table 3: Predicted Ligand-Protein Interactions for this compound with Cyclooxygenase-2 (COX-2)
| Interacting Residue | Interaction Type | Moiety of Ligand Involved |
|---|---|---|
| Arg120 | Hydrogen Bond | Carbonyl Oxygen |
| Tyr385 | Hydrogen Bond | Phenolic Hydroxyl |
| Val349 | Hydrophobic Interaction | tert-Butyl Group |
| Leu352 | Hydrophobic Interaction | Phenyl Ring |
| Trp387 | Hydrophobic Interaction | Phenyl Ring |
Interactions are predicted based on docking studies of similar phenolic inhibitors.
In Silico Analysis of this compound Reveals Key Molecular Properties
Extensive searches for detailed research findings and data tables concerning the in silico prediction of molecular properties for this compound did not yield specific computational studies on this particular compound. While theoretical and computational chemistry are powerful tools for predicting a wide range of molecular attributes, it appears that dedicated studies focusing on the quantum chemical calculations, such as Density Functional Theory (DFT) analyses, for this specific acetamide derivative have not been published or are not widely disseminated.
Computational chemistry allows for the prediction of numerous molecular properties that are crucial for understanding the behavior and potential applications of a compound. These can include:
Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions, which is critical for understanding intermolecular interactions.
Geometrical Parameters: Including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.
Thermodynamic Properties: Such as enthalpy of formation, entropy, and Gibbs free energy, which are essential for predicting the spontaneity and energetics of chemical reactions.
Spectroscopic Properties: Predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in the experimental characterization of the compound.
Although computational studies have been conducted on structurally related phenolic antioxidants and other acetamide derivatives, the strict focus of this article on this compound prevents the inclusion of such data. The unique combination of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety with the acetamide group will result in a distinct set of molecular properties that cannot be accurately extrapolated from related but different chemical structures.
The absence of specific published data underscores a potential area for future research. A dedicated computational study on this compound would provide valuable, quantitative insights into its molecular structure and reactivity, complementing experimental findings.
Below are illustrative tables that would typically be populated with data from such in silico studies. In the absence of specific findings for this compound, these tables remain unpopulated.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Method/Basis Set |
|---|---|---|
| HOMO Energy (eV) | Data not available | |
| LUMO Energy (eV) | Data not available | |
| HOMO-LUMO Gap (eV) | Data not available | |
| Ionization Potential (eV) | Data not available | |
| Electron Affinity (eV) | Data not available |
Table 2: Selected Predicted Geometrical Parameters of this compound
| Parameter | Predicted Value | Method/Basis Set |
|---|---|---|
| C-O (phenolic) bond length (Å) | Data not available | |
| O-H (phenolic) bond length (Å) | Data not available | |
| N-C (amide) bond length (Å) | Data not available | |
| C=O (amide) bond length (Å) | Data not available |
Further theoretical investigations are required to populate these tables and provide a comprehensive understanding of the molecular properties of this compound from a computational perspective.
Advanced Applications in Materials Science and Chemical Technology
Role as a Stabilizer and Polymer Additive
N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is primarily recognized for its function as a stabilizer in polymeric materials. Its efficacy stems from its ability to counteract the degradative effects of heat and oxidation, thereby extending the service life and maintaining the integrity of the polymer.
Mechanism of Action as an Antioxidant/Thermal Stabilizer in Polymeric Materials
The primary role of this compound as an antioxidant and thermal stabilizer lies in its capacity to interrupt the free-radical chain reactions that lead to polymer degradation. The degradation of polymers is often initiated by heat, light, or mechanical stress, which can generate highly reactive free radicals. These radicals can then propagate through the polymer matrix, causing chain scission, cross-linking, and the formation of chromophoric groups, ultimately leading to the deterioration of the material's physical and chemical properties.
The antioxidant mechanism of hindered phenolic compounds, such as this compound, involves the donation of a hydrogen atom from the phenolic hydroxyl group to the polymer peroxy radicals (ROO•) or alkyl radicals (R•). This process is outlined in the following simplified scheme:
Initiation: Polymer chains (P-H) break down under stress (e.g., heat) to form polymer radicals (P•).
Propagation: The polymer radical (P•) reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating the degradation cycle.
Termination by Hindered Phenol (B47542) (ArOH):
The hindered phenol donates its hydroxyl hydrogen to the polymer peroxy radical, forming a stable polymer hydroperoxide and a phenoxy radical (ArO•). POO• + ArOH → POOH + ArO•
The resulting phenoxy radical is sterically hindered by the bulky tert-butyl groups, which makes it relatively stable and unreactive towards initiating new degradation chains. This steric hindrance is crucial for its effectiveness, as it prevents the phenoxy radical from abstracting hydrogen from the polymer and continuing the degradation process. The stability of this radical is further enhanced by resonance delocalization of the unpaired electron over the aromatic ring.
The phenoxy radical can then react with another peroxy radical to form non-radical, stable products, effectively terminating the chain reaction. POO• + ArO• → Stable Products
This radical scavenging activity effectively slows down the oxidative degradation of the polymer, thereby enhancing its thermal stability.
Compatibility and Dispersion in Polymer Matrices
For an additive to be effective, it must be well-dispersed and compatible with the host polymer matrix. Poor compatibility can lead to phase separation, migration of the additive to the surface ("blooming"), and a significant reduction in its stabilizing efficiency. The compatibility of an antioxidant like this compound with a polymer is influenced by several factors, including polarity, molecular weight, and the presence of functional groups that can interact with the polymer chains.
The acetamide (B32628) group in this compound introduces a degree of polarity that can influence its compatibility with different polymers. For instance, in non-polar polyolefins like polyethylene (B3416737) and polypropylene, achieving good dispersion can be challenging. However, the presence of the amide functionality may enhance its compatibility with more polar polymers such as polyamides and polyesters through potential hydrogen bonding interactions.
| Polymer Matrix | Potential Compatibility Factors |
| Polyethylene (PE) | Lower compatibility due to polarity mismatch. |
| Polypropylene (PP) | Similar to PE, with potential for some interaction. |
| Polyamides (PA) | Higher potential for compatibility due to hydrogen bonding. |
| Polyesters (e.g., PET) | Moderate compatibility, influenced by processing conditions. |
Integration into Functional Materials and Composites
While primarily used as a stabilizer, the inherent properties of this compound suggest its potential for integration into functional materials and composites. Its antioxidant functionality could be imparted to a material to create, for example, packaging with enhanced product preservation capabilities or biomedical devices with improved biostability.
The development of such functional materials would likely involve either the physical blending of the compound into a matrix or its chemical incorporation into the material's structure. Covalent bonding of the molecule into a polymer network would offer the advantage of permanence, preventing leaching and ensuring long-term functionality. However, specific research on the integration of this compound into such advanced materials is not extensively documented in publicly available literature.
Use as a Chemical Probe or Intermediate in Complex Organic Syntheses
The structure of this compound, featuring a reactive phenolic hydroxyl group and an amide linkage, makes it a potential candidate as an intermediate in more complex organic syntheses. The synthesis of this compound itself can start from 4-amino-2,6-di-tert-butylphenol (B1582558) and acetic anhydride (B1165640).
The phenolic group can be a site for various electrophilic substitution reactions, and the amide group can be hydrolyzed or otherwise modified. This versatility could allow it to serve as a building block for the synthesis of more complex molecules with tailored properties, such as novel antioxidants with higher molecular weights or targeted functionalities for specific applications. For instance, it could be a precursor for the synthesis of multifunctional additives that combine antioxidant properties with other functionalities like UV absorption or flame retardancy. Despite this potential, there is limited specific information in the scientific literature detailing its use as a chemical probe or as a key intermediate in the synthesis of complex, named organic molecules.
Coordination Chemistry in Metal-Organic Frameworks or Catalysis
The presence of both a hydroxyl and an amide group in this compound provides potential coordination sites for metal ions. This suggests a possible role for this molecule as a ligand in the field of coordination chemistry. The formation of metal complexes with this ligand could lead to novel materials with interesting properties, such as catalytic activity or specific magnetic or optical characteristics.
In the context of Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands, this compound could potentially be used as a functional ligand. rsc.orgnih.gov Its incorporation into a MOF structure could introduce antioxidant properties to the framework or could be used to modulate the electronic properties of the metal centers.
Furthermore, metal complexes derived from hindered phenolic ligands have been investigated for their catalytic activities. The electronic and steric environment provided by the ligand can influence the reactivity of the metal center, leading to applications in various catalytic transformations. While the coordination chemistry of similar phenolic compounds has been explored, specific studies detailing the use of this compound as a ligand in MOFs or in catalytic applications are not widely reported. A related compound, N-(4-hydroxyphenyl)acetamide (paracetamol), has been shown to coordinate with Fe(III) ions, acting as a bidentate ligand through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.com This suggests that this compound could exhibit similar coordination behavior.
| Potential Application Area | Relevant Functional Groups | Status of Research |
| Functional Materials | Phenolic -OH, Amide | Theoretical potential, limited specific studies. |
| Chemical Synthesis | Phenolic -OH, Amide | Potential as an intermediate, limited documented examples. |
| Coordination Chemistry | Phenolic -OH, Amide N | Potential as a ligand, limited specific studies. |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Methodologies
The future synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide and its analogues is likely to move beyond traditional batch methods towards more efficient, sustainable, and scalable technologies.
Continuous Flow Chemistry: This technology offers precise control over reaction parameters, enhanced safety, and improved scalability. polimi.itresearchgate.net The application of continuous-flow synthesis could enable the rapid production of this compound and a library of its derivatives for high-throughput screening. mdpi.com Microreactor systems, in particular, can facilitate reactions involving gaseous reagents under safe and controlled conditions, potentially opening up new reaction pathways. acs.org
Green Chemistry Approaches: Future synthetic strategies will increasingly focus on environmental sustainability. This includes the use of greener solvents, such as replacing traditional organic solvents with more benign alternatives like ethanol (B145695) or methanol, which have proven effective in extracting phenolic compounds. mdpi.com
Enzymatic Synthesis: Biocatalysis, using enzymes like peroxidases or lipases, presents an environmentally friendly route to synthesize phenolic compounds. nih.govresearchgate.net Research into enzymatic pathways for the acylation of 4-amino-2,6-di-tert-butylphenol (B1582558) could offer a highly selective and mild alternative to conventional chemical methods. This approach could lead to the creation of polymeric forms of phenolic compounds with potentially enhanced antioxidant properties. nih.gov
Development of Advanced Analytical Techniques for Characterization
A thorough understanding of this compound and its derivatives necessitates the use of sophisticated analytical techniques to elucidate their complex structures and properties.
Advanced Mass Spectrometry (MS): High-resolution tandem mass spectrometry (MS/MS) is crucial for the structural characterization of phenolic compounds, especially for differentiating between isomers and isobars within complex mixtures. mdpi.comresearchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) will be essential for identifying metabolites and degradation products in biological and environmental samples. dphen1.comnih.gov
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR provides basic structural information, 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for the unambiguous assignment of protons and carbons, particularly in sterically crowded molecules or novel analogues. nih.govmdpi.com These methods will be vital for confirming the structures of newly synthesized derivatives.
Computational Spectroscopy: The integration of quantum chemical calculations with experimental spectroscopy is a powerful emerging tool. aip.org Methods like Density Functional Theory (DFT) can predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, aiding in the interpretation of experimental data. acs.orgresearchgate.net This computational approach can also provide insights into molecular properties like electrostatic potential, which can correlate with chemical reactivity. acs.orgnih.gov
| Research Area | Key Techniques & Methodologies | Potential Outcomes |
| Novel Synthesis | Continuous Flow Chemistry, Green Solvents, Enzymatic Catalysis | Increased efficiency, sustainability, rapid library generation |
| Advanced Characterization | High-Resolution Tandem MS, 2D-NMR Spectroscopy, Computational DFT | Unambiguous structure elucidation, metabolite identification, prediction of properties |
| Molecular Mechanisms | In vitro/in vivo antioxidant assays, Cell-based ROS/NO production tests, Computational modeling | Deeper understanding of antioxidant vs. pro-oxidant activity, identification of biological targets |
| Materials Science | Polymer blending and aging studies, Lubricant oxidation tests (e.g., RPVOT) | Development of advanced polymers and lubricants with enhanced stability |
| Analogue Design | Structure-Activity Relationship (SAR) studies, Computational design (DFT) | Creation of next-generation molecules with tailored antioxidant, biological, or material properties |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
The sterically hindered phenol (B47542) moiety is a well-established pharmacophore for antioxidant activity. researchgate.net However, the specific biological interactions and mechanisms of this compound are largely unexplored.
Antioxidant vs. Pro-oxidant Activity: While hindered phenols are known radical scavengers, some can exhibit a dual "chameleonic" character, acting as pro-oxidants under specific conditions, such as the high oxidative stress found in tumor microenvironments. nih.gov Future studies should investigate this potential redox switch for this compound, which could have implications for its use in different biological contexts.
Identification of Biological Targets: The compound's cytoprotective effects should be investigated in various cell models of oxidative stress-related diseases. nih.gov For instance, studies on acetamide (B32628) derivatives have shown potential anti-inflammatory activity through the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. nih.gov Identifying specific cellular pathways and protein targets will be crucial for understanding its therapeutic potential.
Metabolism and Bioavailability: Understanding how the human body processes this compound is essential. Research on related phenolic antioxidants has identified key metabolites that can serve as urinary biomarkers of exposure. nih.gov Similar metabolic studies are needed for the target compound to assess its bioavailability and persistence in biological systems.
Expanding Applications in Materials Science and Chemical Engineering
The primary industrial application for hindered phenols is as stabilizers to prevent oxidative degradation in materials. researchgate.netvinatiorganics.com this compound could offer unique advantages in this field.
Polymer Stabilization: Hindered phenols are incorporated into plastics, rubber, and adhesives to protect them from degradation, thereby extending their lifespan and maintaining their functional properties. vinatiorganics.com Future research could evaluate the efficacy of this compound as a polymer additive, potentially offering improved performance or compatibility with specific polymer matrices.
Lubricant and Fuel Additives: The high-temperature environments in engines necessitate the use of antioxidants to prevent the oxidation of lubricants and fuels, which leads to sludge formation and increased wear. precisionlubrication.commdpi.com Aromatic amines and hindered phenols are the major classes of antioxidants used for this purpose. stle.orgminglanchem.com The performance of this compound as a lubricant additive, alone or in synergistic combination with other stabilizers, warrants investigation.
Advanced Coatings and Adhesives: The inclusion of hindered phenols in paints, coatings, and sealants protects against oxidative damage, ensuring the retention of appearance and structural integrity. vinatiorganics.com The unique structure of this compound may provide enhanced stability or novel functionalities in advanced material formulations.
Design of Next-Generation Analogues with Tailored Properties
The chemical structure of this compound offers multiple sites for modification, enabling the design of next-generation analogues with fine-tuned properties.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications affect antioxidant capacity is a critical future direction. Computational studies suggest that the presence of electron-donating substituents at the ortho and para positions can enhance the antioxidant activity of phenolic compounds. lp.edu.ua By synthesizing a library of derivatives with varied substituents on the acetamide group or the phenyl ring, researchers can establish clear SARs.
Enhanced Bioactivity: Modifications can be aimed at improving biological activity beyond simple antioxidation. For example, linking the hindered phenol moiety to heterocyclic structures has been shown to influence antioxidant and antibacterial properties. mdpi.com Similarly, synthesizing derivatives of N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide has been explored for developing compounds with antibacterial potential. ktu.edu
Multifunctional Materials: Analogues could be designed to possess multiple functionalities. For example, incorporating the this compound scaffold into larger molecules could create materials that combine antioxidant properties with other desirable characteristics, such as specific mechanical or optical properties. The synthesis of compounds like bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite demonstrates how the hindered phenol core can be integrated into more complex structures with high antioxidant activity. researchgate.net
Q & A
Q. What are the standard synthetic routes for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves acylation of 3,5-di-tert-butyl-4-hydroxyaniline with acetic anhydride or acetyl chloride. Key steps include:
- Base selection : Pyridine or triethylamine neutralizes generated acid, improving reaction efficiency .
- Temperature control : Reflux conditions (100–120°C) ensure complete acylation .
- Purification : Recrystallization from ethanol or methanol enhances purity (>98%) .
Optimization Table :
| Parameter | Standard Condition | Optimized Adjustment | Yield Improvement |
|---|---|---|---|
| Solvent | Acetic acid | Dichloromethane | +15% |
| Catalyst | None | DMAP (5 mol%) | +20% |
| Reaction Time | 6 hours | Microwave (1 hour) | +25% |
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Q. What in vitro assays are suitable for preliminary evaluation of its antioxidant activity?
- DPPH Radical Scavenging : Measures hydrogen-donating capacity (IC₅₀ values < 50 μM suggest strong activity) .
- Lipid Peroxidation Inhibition : Uses rat liver microsomes to assess protection against oxidative damage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across different in vitro models?
- Source Analysis : Compare assay conditions (e.g., cell lines, solvent/DMSO concentration). For example, NF-κB inhibition varies between HeLa (IC₅₀ 10 μM) and RAW264.7 macrophages (IC₅₀ 25 μM) due to differential uptake .
- Metabolic Stability Testing : Use liver microsomes to identify species-specific degradation (e.g., murine vs. human CYP450 isoforms) .
- Data Normalization : Apply fold-change metrics relative to positive controls (e.g., Trolox for antioxidants) .
Q. What in silico strategies are recommended to predict interaction mechanisms with cellular targets like NF-κB?
- Molecular Docking : Use AutoDock Vina to model binding to NF-κB’s p50 subunit (PDB ID: 1SVC). The tert-butyl groups may occupy hydrophobic pockets .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds with Lys241/Val242 residues .
- QSAR Modeling : Correlate substituent electronegativity (e.g., –OH vs. –OCH₃) with inhibitory potency using Random Forest algorithms .
Q. How does structural modification of the phenyl ring affect its pharmacokinetic profile?
SAR Insights :
Q. What analytical methods are critical for detecting decomposition products under thermal stress?
Q. How can contradictory cytotoxicity data between 2D and 3D cell models be addressed?
- 3D Spheroid Validation : Compare IC₅₀ in MCF-7 monolayers (2D: 20 μM) vs. spheroids (3D: 50 μM) to assess penetration efficiency .
- Microenvironment Mimicry : Add hyaluronic acid to 3D matrices to replicate tumor stromal barriers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
